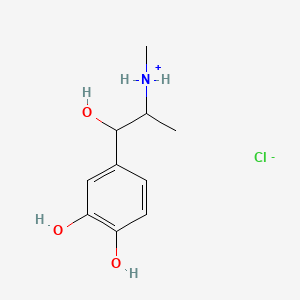![molecular formula C58H34N4O6 B13777824 N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) CAS No. 93918-41-3](/img/structure/B13777824.png)
N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of fluoranthene and anthracene moieties, which are polycyclic aromatic hydrocarbons (PAHs). These PAHs are linked through imino groups to benzamide units, creating a highly conjugated system that exhibits interesting chemical and physical properties.
Vorbereitungsmethoden
The synthesis of N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) involves several steps. Typically, the synthetic route includes the following steps:
Formation of the Fluoranthene Moiety: Fluoranthene is synthesized through cyclization reactions involving aromatic precursors.
Synthesis of the Anthracene Derivative: The anthracene derivative is prepared by functionalizing anthracene with appropriate substituents.
Coupling Reaction: The fluoranthene and anthracene derivatives are coupled through imino linkages using reagents such as amines and aldehydes under controlled conditions.
Formation of Benzamide Units:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: The compound’s potential as an anticancer agent is being investigated due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its electronic properties.
Wirkmechanismus
The mechanism of action of N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can bind to specific proteins, affecting their activity and signaling pathways. These interactions contribute to its potential therapeutic effects, such as anticancer activity.
Vergleich Mit ähnlichen Verbindungen
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) can be compared with other similar compounds, such as:
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide): This compound has a similar structure but differs in the position of the imino linkage, which can affect its chemical and physical properties.
N,N’-[Anthracene-2,6-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide): This compound contains an anthracene moiety instead of fluoranthene, leading to differences in reactivity and applications.
N,N’-[Biphenyl-4,4’-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide):
The uniqueness of N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) lies in its specific combination of fluoranthene and anthracene moieties, which confer unique electronic and structural characteristics.
Eigenschaften
CAS-Nummer |
93918-41-3 |
|---|---|
Molekularformel |
C58H34N4O6 |
Molekulargewicht |
882.9 g/mol |
IUPAC-Name |
N-[4-[[3-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]fluoranthen-8-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C58H34N4O6/c63-53-37-16-7-9-18-39(37)55(65)51-46(61-57(67)31-12-3-1-4-13-31)28-26-44(49(51)53)59-33-22-23-34-36-24-25-43(41-21-11-20-35(48(36)41)42(34)30-33)60-45-27-29-47(62-58(68)32-14-5-2-6-15-32)52-50(45)54(64)38-17-8-10-19-40(38)56(52)66/h1-30,59-60H,(H,61,67)(H,62,68) |
InChI-Schlüssel |
XOIJSJYZLUNZQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC5=C(C=C4)C6=C7C5=CC=CC7=C(C=C6)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O)C(=O)C1=CC=CC=C1C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


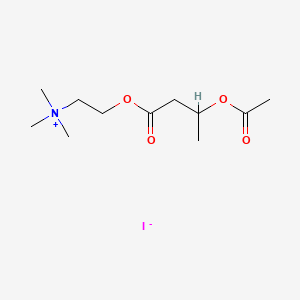


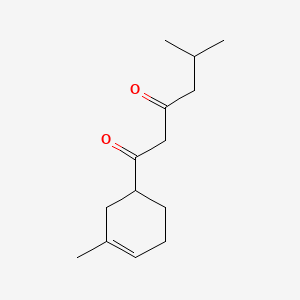
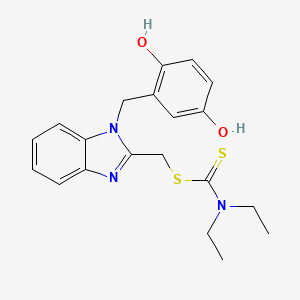

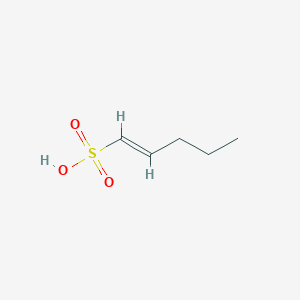
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
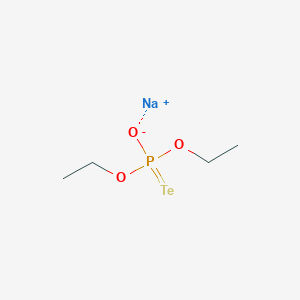

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)

